molecular formula C21H21N3O2 B5714202 N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5714202
M. Wt: 347.4 g/mol
InChI Key: SPRDQTOQKBDCGV-UHFFFAOYSA-N
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Description

N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its ability to interact with specific amino acid residues in the transmembrane domain of GPCRs. This interaction leads to a conformational change in the receptor, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR it interacts with. These effects can include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its selectivity for certain types of GPCRs. This allows researchers to study specific signaling pathways in a more targeted manner. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are several future directions for research involving N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is in the study of GPCR dimerization and oligomerization, which could provide new insights into receptor function and regulation. Another potential direction is in the development of more potent analogs of this compound, which could improve its usefulness as a research tool. Additionally, there is potential for the use of this compound in drug discovery efforts, particularly for the development of novel therapeutics targeting GPCRs.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, particularly in the study of GPCRs. Its unique mechanism of action, selectivity, and potential for future development make it a valuable tool for understanding various biochemical and physiological processes. Further research in this area could lead to new insights into receptor function and the development of novel therapeutics.

Synthesis Methods

The synthesis of N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that requires a high degree of precision. The starting material for this synthesis is 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then transformed into the corresponding acid chloride. This acid chloride is then reacted with N-allyl-2-methylbenzamide in the presence of a catalyst to yield the final product.

Scientific Research Applications

N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function and regulation.

properties

IUPAC Name

2-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-4-12-24(21(25)18-11-6-5-9-16(18)3)14-19-22-20(23-26-19)17-10-7-8-15(2)13-17/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRDQTOQKBDCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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